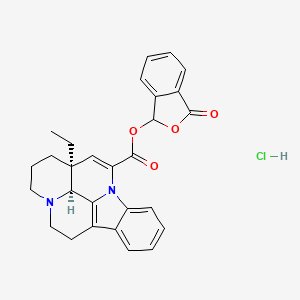
Apovincaminic acid phthalidyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apovincaminic acid phthalidyl ester hydrochloride is a derivative of apovincaminic acid, which is an active metabolite of vinpocetine. Vinpocetine is known for its neuroprotective, antioxidant, and vasodilatory properties. This compound has been synthesized to enhance the pharmacological effects of its parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of apovincaminic acid phthalidyl ester hydrochloride involves the esterification of apovincaminic acid with phthalidyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Apovincaminic acid phthalidyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield apovincaminic acid and phthalidyl alcohol.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Apovincaminic acid and phthalidyl alcohol.
Oxidation: Various oxidized derivatives of the phthalidyl moiety.
Wissenschaftliche Forschungsanwendungen
Apovincaminic acid phthalidyl ester hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of apovincaminic acid phthalidyl ester hydrochloride involves its hydrolysis to apovincaminic acid, which then exerts its effects by inhibiting phosphodiesterase, leading to increased levels of cyclic GMP. This results in vasodilation and improved blood flow to the brain . The compound also exhibits antioxidant properties, protecting neurons from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinpocetine: The parent compound of apovincaminic acid, known for its neuroprotective and vasodilatory effects.
Vincamine: Another related compound with similar pharmacological properties.
Uniqueness
Apovincaminic acid phthalidyl ester hydrochloride is unique due to its enhanced stability and bioavailability compared to its parent compound, vinpocetine . This makes it a more effective option for therapeutic applications.
Eigenschaften
CAS-Nummer |
82958-12-1 |
|---|---|
Molekularformel |
C28H27ClN2O4 |
Molekulargewicht |
491.0 g/mol |
IUPAC-Name |
(3-oxo-1H-2-benzofuran-1-yl) (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H26N2O4.ClH/c1-2-28-13-7-14-29-15-12-18-17-8-5-6-11-21(17)30(23(18)24(28)29)22(16-28)26(32)34-27-20-10-4-3-9-19(20)25(31)33-27;/h3-6,8-11,16,24,27H,2,7,12-15H2,1H3;1H/t24-,27?,28+;/m1./s1 |
InChI-Schlüssel |
CKISUHQYDLADSD-ZUFZPRPNSA-N |
Isomerische SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC6C7=CC=CC=C7C(=O)O6.Cl |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC6C7=CC=CC=C7C(=O)O6.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


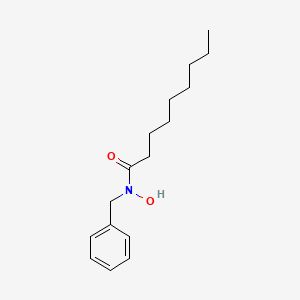
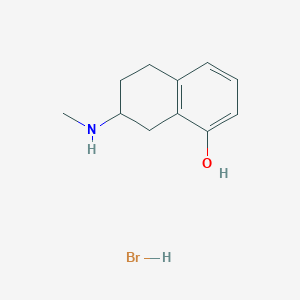
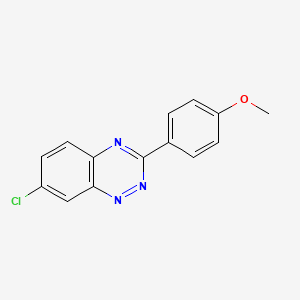
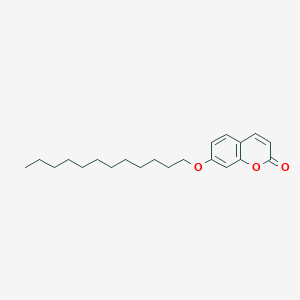
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
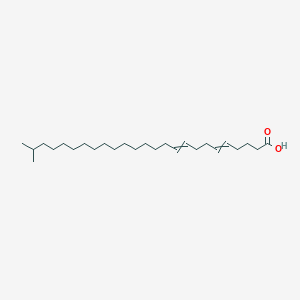
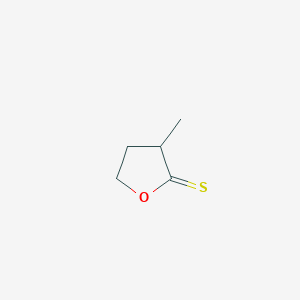
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
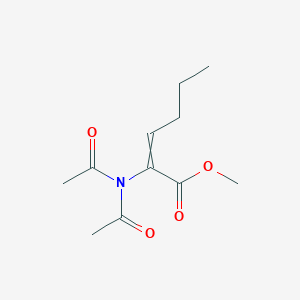
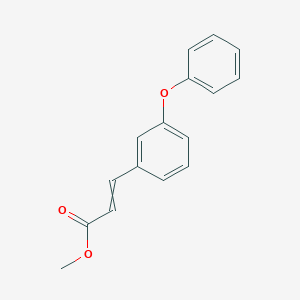
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
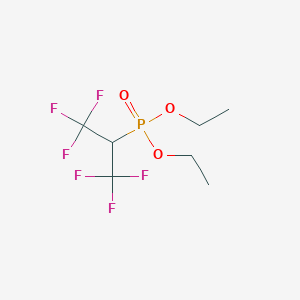

![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
